(S)-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine
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Overview
Description
(S)-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a chloro and two fluoro substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-chloro-2,6-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the amine via an amination reaction, often using reagents like ammonia or an amine donor.
Chiral Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing catalytic hydrogenation for the reduction step.
Automated Amination: Employing continuous flow reactors for the amination process.
Enantiomeric Purity: Implementing advanced chiral separation technologies to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding imine or nitrile using oxidizing agents like PCC or KMnO4.
Reduction: Further reduction to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alkanes.
Substitution: Substituted phenyl ethanamines.
Scientific Research Applications
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigating its effects on biological systems and potential as a bioactive compound.
Industrial Chemistry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine: The enantiomer of the compound with potentially different biological activity.
1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol: The corresponding alcohol with different reactivity.
4-Chloro-2,6-difluorobenzaldehyde: The precursor in the synthesis of the amine.
Uniqueness
(S)-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
1241684-20-7 |
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Molecular Formula |
C8H8ClF2N |
Molecular Weight |
191.60 g/mol |
IUPAC Name |
(1S)-1-(4-chloro-2,6-difluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8ClF2N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3/t4-/m0/s1 |
InChI Key |
PTAKYWYOQWWZRN-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1F)Cl)F)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)Cl)F)N |
Origin of Product |
United States |
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